Target-Specific Anticancer Profile: Differential Selectivity for Breast Cancer vs. Melanoma Cell Lines in NCI-60 Screening
A derivative of the target compound, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a), which incorporates the 5-(2-chloro-benzyl)-thiazol-2-ylamine core, was screened across the NCI-60 human tumor cell line panel [1]. Compound 6a demonstrated a distinct selectivity profile compared to its 3-chloro and 4-chloro benzyl analogs (6b and 6c, respectively). Specifically, 6a and 6g were active against breast cancer lines, while 6a-c, 6e, and 6f were active against melanoma lines [1]. This indicates that the 2-chloro substitution, as present in the target compound, confers a unique pattern of anticancer activity that differs from the positional isomers.
| Evidence Dimension | Anticancer Cell Line Sensitivity Profile (NCI-60) |
|---|---|
| Target Compound Data | 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a) active against breast cancer and melanoma lines at 10 µM. |
| Comparator Or Baseline | Derivatives with 3-Cl (6b), 4-Cl (6c), 2,4-Cl2 (6e), 2,5-Cl2 (6f) benzyl groups active against melanoma; 6g (3,4-Cl2) active against breast cancer. |
| Quantified Difference | Qualitative difference in cancer type selectivity (breast vs. melanoma) between the 2-chloro benzyl derivative and its regioisomers. |
| Conditions | NCI-60 human tumor cell line panel, single concentration of 10 µM. |
Why This Matters
This evidence demonstrates that the 2-chloro substitution pattern, a key feature of the target compound, is a critical determinant of anticancer selectivity, guiding its use in projects targeting breast or melanoma-specific pathways over other cancers.
- [1] Klenina, O., Chaban, T., Zimenkovsky, B., Nektegayev, I., & Matiichuk, Y. (2015). Synthesis and anticancer activity of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Farmatsevtychnyi Zhurnal, 2, 75-81. View Source
